1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its bromo-substituted phenyl group and a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the bromination of 4-methylphenol to produce 3-bromo-4-methylphenol. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The bromo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the pyrrolidine ring.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted phenyl compounds.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Lacks the bromo group on the phenyl ring.
1-(3-Bromo-4-methylphenyl)-4-oxopyrrolidine-3-carboxylic acid: Different position of the bromo group on the phenyl ring.
1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxylic acid: Different position of the carboxylic acid group on the pyrrolidine ring.
Uniqueness: 1-(3-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXJWGHPXIGNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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